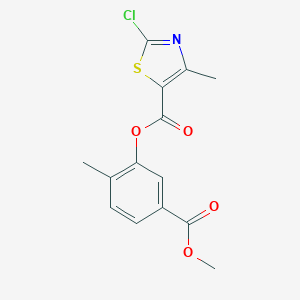
5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate, also known as MMCT, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in diverse fields such as medicine, agriculture, and material science. MMCT has been found to exhibit unique biochemical and physiological effects, making it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has also been found to exhibit insecticidal and herbicidal activity by disrupting the nervous system and metabolic processes of insects and plants.
Biochemical and physiological effects:
This compound has been found to exhibit unique biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress and improve glucose metabolism. This compound has also been found to exhibit low toxicity in animal models, making it a promising compound for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods to obtain high yields and purity. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other chemical compounds.
Direcciones Futuras
There are several future directions for the study of 5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate. One direction is the development of novel materials using this compound as a building block. This compound has been found to exhibit unique electronic and optical properties, making it an interesting compound for the development of new materials.
Another direction is the study of this compound as a potential anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various inflammatory and cancerous conditions.
Lastly, the study of this compound as a potential pesticide for agricultural use is also a promising future direction. This compound has been found to exhibit potent insecticidal and herbicidal activity, making it a potential alternative to traditional pesticides.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in diverse fields such as medicine, agriculture, and material science. This compound has been found to exhibit unique biochemical and physiological effects, making it an interesting compound to study. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid with 5-(methoxycarbonyl)-2-methylphenylamine. Another method involves the reaction of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid with 5-(methoxycarbonyl)-2-methylphenyl isothiocyanate. The synthesis of this compound has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential applications in diverse fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to reduce inflammation in animal models of arthritis and colitis.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to exhibit potent insecticidal activity against various insects, including mosquitoes, cockroaches, and termites. This compound has also been found to exhibit herbicidal activity against weed species.
In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. It has been found to exhibit unique electronic and optical properties, making it an interesting compound for the development of new materials.
Propiedades
Fórmula molecular |
C14H12ClNO4S |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
(5-methoxycarbonyl-2-methylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12ClNO4S/c1-7-4-5-9(12(17)19-3)6-10(7)20-13(18)11-8(2)16-14(15)21-11/h4-6H,1-3H3 |
Clave InChI |
LFEXOSZOXPKLTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OC(=O)C2=C(N=C(S2)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC)OC(=O)C2=C(N=C(S2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287299.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287306.png)
![3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287308.png)
![3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287309.png)
![3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287310.png)
![3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287312.png)
![3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287314.png)
![3-Benzyl-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287315.png)
![3-Benzyl-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287316.png)
![6-[(4-Chlorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287317.png)
